molecular formula C10H14N2O2S B2920202 2-Pentanamidothiophene-3-carboxamide CAS No. 896680-63-0

2-Pentanamidothiophene-3-carboxamide

Cat. No.: B2920202
CAS No.: 896680-63-0
M. Wt: 226.29
InChI Key: BCVDIKWSOCRNLE-UHFFFAOYSA-N
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Description

2-Pentanamidothiophene-3-carboxamide (CAS 896680-63-0) is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . This solid compound features a thiophene ring, a privileged structure in medicinal chemistry known for its versatility and prevalence in numerous biologically active compounds . The scaffold is readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) . While specific, in-depth biological data for this exact compound is not extensively documented in publicly available literature, significant research has been conducted on its close structural analogues, particularly within the class of 2-(acylamino)thiophene-3-carboxamides . These analogues have been synthesized and evaluated for various pharmacological activities. One research stream has explored such compounds as potential positive allosteric modulators of the GABAA receptor, though this specific line of inquiry for the amide series did not yield significant activity, guiding future research toward other biological targets . More broadly, thiophene-3-carboxamide derivatives have been identified as potential inhibitors of the c-Jun N-terminal kinase (JNK), with comprehensive SAR studies revealing that the 3-carboxamide group on the thiophene ring is crucial for this inhibitory activity . Furthermore, novel thiophene-3-carboxamide derivatives have recently been discovered as potential VEGFR-2 inhibitors with anti-angiogenic and anti-proliferative properties, showing promise as anticancer agents . The synthesis of the 2-aminothiophene-3-carboxamide precursor can be efficiently achieved via the Gewald reaction, a versatile multi-component condensation involving a ketone, cyanoacetamide, and elemental sulfur . This product is intended for research and development purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pentanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-3-4-8(13)12-10-7(9(11)14)5-6-15-10/h5-6H,2-4H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVDIKWSOCRNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pentanamidothiophene 3 Carboxamide and Its Analogues

Overview of Established Routes for Thiophene-3-carboxamide (B1338676) Synthesis

The synthesis of the thiophene-3-carboxamide scaffold is a critical first step toward the target molecule. Various methods have been established for constructing this heterocyclic core, with the Gewald reaction being the most prominent for 2-amino substituted derivatives.

Gewald Reaction and its Adaptations for 2-Aminothiophene-3-carboxamides

The Gewald reaction is a multicomponent reaction that provides a versatile and convergent route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In its most common form for synthesizing precursors to the target compound, the reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base. researchgate.net

The reaction typically proceeds in a one-pot manner. The initial step is a Knoevenagel condensation between the carbonyl compound and cyanoacetamide, catalyzed by a base like morpholine (B109124) or triethylamine (B128534), to form an α,β-unsaturated nitrile intermediate. researchgate.netresearchgate.net This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, leading to a sulfur adduct. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene-3-carboxamide (B79593) product. researchgate.net Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times. researchgate.net

Different variations of the Gewald reaction have been developed to accommodate various substitution patterns on the thiophene (B33073) ring. derpharmachemica.com The choice of the starting carbonyl compound directly determines the substituents at the C4 and C5 positions of the thiophene ring.

Reactant 1Reactant 2Sulfur SourceBase CatalystProduct Type
Ketone/AldehydeCyanoacetamideElemental SulfurAmine (e.g., Morpholine)2-Aminothiophene-3-carboxamide
α-MercaptoketoneCyanoacetamide(Internal)Base (e.g., Piperidine)2-Aminothiophene-3-carboxamide

Other Cyclization and Ring-Forming Approaches

While the Gewald reaction is highly effective for 2-aminothiophenes, other classical and modern methods exist for constructing the thiophene ring, which can be adapted to produce thiophene-3-carboxamide derivatives.

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgderpharmachemica.com A notable variation for accessing the necessary precursors for the target compound is the reaction of a substrate containing a nitrile group instead of an ester. This adaptation leads to the formation of 3-aminothiophenes, which can then be further functionalized. wikipedia.org

Paal-Knorr Thiophene Synthesis: This approach involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.org While versatile, this method does not directly introduce the amino and carboxamide groups at the C2 and C3 positions, respectively, and would require subsequent functionalization steps to yield the desired precursor. The reaction proceeds through the conversion of the carbonyls to thiocarbonyls, followed by cyclization and dehydration. wikipedia.orgquimicaorganica.org

Synthesis MethodKey ReactantsResulting ScaffoldRelevance to Precursor
Fiesselmann Synthesis Thioglycolic acid derivative, Acetylenic nitrile3-Aminothiophene derivativeProvides an alternative route to an amino-substituted thiophene core.
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfurizing agentSubstituted thiopheneA general thiophene synthesis that would require multi-step functionalization.

Strategies for the Introduction of the Pentanamido Moiety at Position 2

Once the 2-aminothiophene-3-carboxamide core is synthesized, the next crucial step is the introduction of the pentanamido group at the C2 position. This is typically achieved through acylation of the 2-amino group.

N-Acylation of 2-Aminothiophene-3-carboxamide Precursors

The most direct and widely used method for forming the C2-amido bond is the N-acylation of the 2-aminothiophene-3-carboxamide precursor. This reaction involves treating the amino group with an activated form of pentanoic acid.

A common procedure involves a two-step process. First, pentanoic acid is converted into a more reactive acylating agent, such as pentanoyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting pentanoyl chloride is then introduced to a solution of the 2-aminothiophene-3-carboxamide precursor. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternative Bond-Forming Reactions at the C-2 Position

Beyond direct N-acylation, modern cross-coupling reactions offer alternative, albeit less direct, strategies for forming the C-N amide bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation. wikipedia.org In a hypothetical application to synthesize the target compound, this method would involve coupling a 2-halothiophene-3-carboxamide (e.g., 2-bromo- or 2-chlorothiophene-3-carboxamide) with pentanamide. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as RuPhos or tBuXphos), and a base. libretexts.org While synthetically viable, this approach is more complex than direct N-acylation, typically requiring anhydrous conditions and inert atmospheres. It would generally be considered for substrates where direct acylation is problematic. wikipedia.orglibretexts.org

Derivatization and Functionalization of the Thiophene Ring and Carboxamide Group

The 2-pentanamidothiophene-3-carboxamide molecule possesses several sites that can be targeted for further derivatization to create a library of analogues. The reactivity of the thiophene ring is influenced by its existing substituents.

The 2-acylamino group is an ortho-, para-directing activator for electrophilic aromatic substitution. Given that the C3 and C4 positions are occupied, electrophilic attack is strongly directed to the C5 position. Common electrophilic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups at the C5 position using an acyl/alkyl halide and a Lewis acid catalyst like aluminum trichloride. lumenlearning.comwikipedia.org

The carboxamide group at the C3 position also offers opportunities for functionalization. The hydrogen atoms on the amide nitrogen can be substituted through reactions such as N-alkylation. Furthermore, the primary amide can be converted to secondary or tertiary amides by hydrolysis to the corresponding carboxylic acid followed by reaction with a primary or secondary amine using standard peptide coupling reagents.

PositionType of ReactionPotential ReagentsResulting Functional Group
C5 of Thiophene Ring Electrophilic Aromatic SubstitutionNBS, HNO₃/H₂SO₄, Acyl Chloride/AlCl₃Bromo, Nitro, Acyl
N of Carboxamide N-Alkylation / AmidationAlkyl Halide / Base, Various AminesSecondary/Tertiary Amide

Modifications at the C-4 and C-5 Positions of the Thiophene Ring

The substitution pattern at the C-4 and C-5 positions of the this compound scaffold is largely determined by the choice of the starting carbonyl compound in the Gewald reaction. This reaction involves the condensation of a ketone or an aldehyde with an active methylene nitrile (in this case, cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. By employing a variety of ketones, a range of substituents can be introduced at these positions.

The general synthetic pathway commences with the Gewald reaction to produce a 2-aminothiophene-3-carboxamide intermediate. This intermediate is then acylated, typically using pentanoyl chloride in the presence of a base, to yield the final this compound derivative.

For instance, the reaction of a symmetrical ketone like 3-pentanone (B124093) with cyanoacetamide and sulfur leads to the formation of a 4,5-diethyl-2-aminothiophene-3-carboxamide intermediate. Subsequent acylation with pentanoyl chloride would yield 4,5-diethyl-2-pentanamidothiophene-3-carboxamide . Similarly, using cyclic ketones such as cyclohexanone (B45756) results in a fused-ring system at the C-4 and C-5 positions.

Detailed research has demonstrated the utility of this approach for generating a variety of C-4 and C-5 substituted analogues. The selection of the ketone is a critical step that dictates the final structure and properties of the molecule.

Table 1: Examples of C-4 and C-5 Modifications of this compound

Starting KetoneC-4 SubstituentC-5 SubstituentResulting this compound Analogue
3-PentanoneEthylEthyl4,5-Diethyl-2-pentanamidothiophene-3-carboxamide
Cyclohexanone\multicolumn{2}{c}{-(CH2)4-}2-Pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
AcetoneMethylMethyl4,5-Dimethyl-2-pentanamidothiophene-3-carboxamide
2-ButanoneMethylEthyl4-Methyl-5-ethyl-2-pentanamidothiophene-3-carboxamide

Variations in the Carboxamide Substituent at Position 3

Modifications to the carboxamide group at the C-3 position introduce another layer of structural diversity to the this compound scaffold. These variations are typically achieved by either starting with a suitably N-substituted cyanoacetamide in the Gewald reaction or by postsynthetic modification of the this compound core.

One common strategy involves the use of N-aryl or N-alkyl cyanoacetamides in the initial Gewald reaction. For example, reacting a ketone with an N-aryl cyanoacetamide and sulfur will produce a 2-amino-N-arylthiophene-3-carboxamide intermediate. This intermediate can then be acylated with pentanoyl chloride to yield the corresponding 2-pentanamido-N-arylthiophene-3-carboxamide .

Alternatively, the primary carboxamide of this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative then serves as a versatile intermediate for the synthesis of a wide array of N-substituted amides via standard amide coupling reactions. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling agent like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to couple the carboxylic acid with various primary and secondary amines. nih.gov

For example, coupling 2-pentanamidothiophene-3-carboxylic acid with aniline (B41778) would produce N-phenyl-2-pentanamidothiophene-3-carboxamide . This method allows for the introduction of a broad spectrum of substituents on the carboxamide nitrogen, including alkyl, aryl, and heterocyclic moieties.

Table 2: Examples of Variations in the Carboxamide Substituent of this compound

Method of SynthesisAmine/N-Substituted CyanoacetamideResulting this compound Analogue
Gewald with N-substituted cyanoacetamide, then acylationN-PhenylcyanoacetamideN-Phenyl-2-pentanamidothiophene-3-carboxamide
Amide coupling with 2-pentanamidothiophene-3-carboxylic acidAnilineN-Phenyl-2-pentanamidothiophene-3-carboxamide
Amide coupling with 2-pentanamidothiophene-3-carboxylic acidBenzylamineN-Benzyl-2-pentanamidothiophene-3-carboxamide
Amide coupling with 2-pentanamidothiophene-3-carboxylic acidMorpholine(4-Morpholinyl)(2-pentanamidothiophen-3-yl)methanone

Structure Activity Relationship Sar Studies of Thiophene 3 Carboxamide Derivatives

Influence of the Amide Side Chain at Position 2 on Biological Activity

Modifications to the amide side chain at the C-2 position of the thiophene (B33073) ring have a profound impact on the biological activity of these compounds. The nature, size, and electronic properties of this substituent are critical determinants of potency and interaction with biological targets.

The length and nature of the alkyl chain attached to the amide group at position 2 are pivotal for biological activity. Research into related thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-terminal kinase (JNK) inhibitors has shown that even subtle changes in chain length can lead to significant variations in potency. nih.gov For instance, when exploring linkers between the position-2 amide and a phenyl ring, a one-carbon linker was tolerated, whereas extending this to a two-carbon linker resulted in a dramatic loss of inhibitory activity. nih.gov

This suggests that an optimal chain length exists to correctly position the substituent within the target's binding site. In other classes of compounds, such as annonaceous acetogenin (B2873293) analogs, the alkyl chain in the tail part has been shown to play an essential role in their activity. researchgate.net Longer alkyl chains can act as physical spacers, which may disrupt necessary interactions or, conversely, enhance planarity and aggregation depending on the specific molecular context. nih.gov In a series of symmetric 4-alkylphenyl derivatives of nih.govbenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length was found to influence thermal stability, phase behavior, and charge-carrier mobility. rsc.org

Table 1: Effect of Linker Length on JNK1 Inhibitory Activity Data sourced from a study on related thiophene-3-carboxamide derivatives. nih.gov

CompoundLinker Length (between amide and phenyl ring)JNK1 IC50 (μM)
8 No Linker5.9
7 1-Carbon3.6
9 2-Carbon> 100

Replacing the alkyl portion of the C-2 amide side chain with aromatic or heteroaromatic rings is a common strategy to explore additional binding interactions, such as pi-stacking. SAR studies on JNK inhibitors revealed that a variety of substitutions on a benzene (B151609) ring at this position were well-tolerated. nih.gov

For example, mono- and di-fluoro substitutions on the benzene ring generally maintained good inhibitory activity. nih.gov Likewise, chlorine substitutions at the 2 and 3 positions of the benzene ring also resulted in compounds with potent inhibitory properties. nih.gov However, activity was sensitive to the position and size of the substituent. A chlorine atom at the 4-position was less tolerated, and larger substituents at this position, such as bromine, isopropyl, or phenyl, led to a significant decrease in activity. nih.gov Furthermore, a penta-fluoro substituted benzene ring rendered the compound inactive. nih.gov

In a related series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the electronic properties of substituents on the phenyl ring were critical. mdpi.com Compounds bearing a cyano (-CN) group, an electron-withdrawing group, significantly decreased protein levels of the target FOXM1, whereas those with other electron-withdrawing groups (-CF3, -NO2) or an electron-donating group (-CH3) were inactive. mdpi.com

Table 2: Effect of Phenyl Ring Substitution on JNK1 Inhibitory Activity Data shows IC50 values for various substitutions on a phenylacetyl group at position 2. nih.gov

CompoundSubstitution on Phenyl RingJNK1 IC50 (μM)
26 2-Cl1.4
27 3-Cl2.6
28 4-Cl18.7
29 2-F8.3
30 3-F9.4
31 4-F5.1
34 4-Br> 25
50 4-isopropyl> 25
60 Penta-F> 50

Role of Substituents on the Carboxamide Nitrogen at Position 3

Studies have shown that this position can be substituted with larger moieties, such as aromatic rings, while retaining biological activity. For example, compounds where the carboxamide nitrogen is substituted with an m-toluidine (B57737) or p-toluidine (B81030) ring have been synthesized and shown to possess antibacterial and antifungal properties. nih.gov This indicates that the nitrogen atom can accommodate bulky substituents, which can be exploited to modulate the compound's physicochemical properties and target interactions.

Structural Significance of Modifications on the Thiophene Ring (Positions 4 and 5)

The core thiophene ring is not merely a scaffold but an active participant in molecular interactions. Its aromaticity and potential for functionalization are key to its role as a pharmacophore. mdpi.com However, the SAR data indicates that the 4 and 5 positions of the thiophene ring are highly sensitive to substitution.

In the development of JNK inhibitors, it was found that adding methyl groups to these positions was detrimental to activity. nih.gov Compared to the unsubstituted thiophene ring, analogs with a 4-methyl, 5-methyl, or 4,5-dimethyl substitution were all significantly less active. nih.gov This suggests that these positions may be involved in close contact with the target protein, where steric hindrance from additional groups disrupts optimal binding. Therefore, for this class of compounds, leaving positions 4 and 5 unsubstituted is critical for maintaining high potency. nih.gov

Table 3: Effect of Thiophene Ring Substitution on JNK1 Inhibitory Activity Data sourced from a study on related thiophene-3-carboxamide derivatives. nih.gov

CompoundSubstitution on Thiophene RingJNK1 IC50 (μM)
5g Unsubstituted5.4
5d 4-Methyl> 25
5e 5-Methyl> 25
1 4,5-Dimethyl26.0

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of thiophene-3-carboxamide derivatives plays a significant role in their biological activity. The spatial arrangement of the side chains and their ability to form key interactions, such as hydrogen bonds, are strongly correlated with their SAR.

Biological Evaluation and Mechanistic Investigations in Vitro

Enzyme Inhibition Studies (In Vitro)

The 2-amido-thiophene-3-carboxamide core structure has been the subject of various enzymatic inhibition studies, demonstrating its potential to interact with several key biological targets.

Derivatives of thiophene-3-carboxamide (B1338676) have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth. nih.govresearchgate.net In vitro studies have demonstrated that these compounds can effectively inhibit VEGFR-2 kinase activity. For instance, one study reported a novel series of thiophene-3-carboxamide derivatives, with a lead compound exhibiting a half-maximal inhibitory concentration (IC50) value of 191.1 nM against VEGFR-2. nih.gov Further research into other ortho-amino thiophene (B33073) carboxamides identified compounds with even greater potency, showing IC50 values as low as 0.051 µM and 0.075 µM in different assays. researchgate.net These findings highlight the potential of this chemical scaffold in the development of anti-angiogenic agents. nih.gov

Table 1: In Vitro VEGFR-2 Inhibition by Thiophene-3-Carboxamide Derivatives

Compound Class Specific Derivative Example VEGFR-2 IC50 (µM) Source
Thiophene-3-carboxamide Compound 14d 0.191 nih.gov
6-amide-2-arylbenzoxazole Compound 9d 0.051 researchgate.net
Fused Thienopyrrole Compound 4c 0.075
Ortho-amino Thiophene Carboxamide Compound 5 0.59

The thiophene scaffold is also implicated in the inhibition of phosphodiesterase IV (PDE IV), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Research has led to the development of aryl thiophene derivatives that are potent inhibitors of PDE IV. These compounds have been shown to inhibit the human recombinant PDE IV enzyme and elevate cAMP levels in isolated leukocytes. A study focusing on an amino tetrahydrobenzothiophene scaffold identified several potent PDE4 inhibitors, with five compounds demonstrating IC50 values below 100 nM. This indicates that the thiophene-carboxamide framework can be effectively tailored to achieve significant and selective PDE4 inhibition.

Following a review of scientific literature, no specific in vitro studies were identified that investigated the inhibitory activity of compounds with the 2-Pentanamidothiophene-3-carboxamide scaffold directly against HIV integrase. While thiophene derivatives have been explored as potential antiviral agents, research has focused on other mechanisms, such as HIV-1 non-nucleoside reverse transcriptase inhibition. nih.gov Therefore, data on the direct inhibition of HIV integrase by this specific class of compounds is not available in the reviewed literature.

Structurally related 2-amido-thiophene-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov These studies have focused on developing selective inhibitors for COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. brieflands.com

One study detailed a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which showed potent and selective COX-2 inhibition. The most active compound in this series demonstrated a COX-2 IC50 value of 0.29 µM, while its IC50 for COX-1 was 19.5 µM, resulting in a favorable selectivity index (SI) of 67.2. Another investigation into N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide found a COX-2 IC50 of 5.45 μM and a selectivity index of 8.37. nih.gov These findings underscore the potential of this scaffold to yield highly selective COX-2 inhibitors.

Table 2: In Vitro COX-1/COX-2 Inhibition by 2-Amido-Thiophene Derivatives

Compound Derivative COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Source
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) 19.5 0.29 67.2

Anti-Microbial Activity (In Vitro)

The thiophene-carboxamide core and its derivatives have been extensively studied for their antimicrobial properties, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific substitutions on the thiophene ring.

Studies have shown that certain thiophene derivatives are particularly effective against Gram-negative bacteria, including colistin-resistant strains of Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 16 to 32 mg/L. frontiersin.org Other research on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives reported a potent antibacterial agent against the Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative Escherichia coli and Salmonella typhi, with a MIC value of 0.81 µM/ml. nih.gov This demonstrates the versatility of the thiophene scaffold in combating a wide range of bacterial pathogens.

Table 3: In Vitro Antibacterial Activity of Thiophene Derivatives (MIC Values)

Bacterial Strain Type Compound Class/Derivative MIC Value Source
Staphylococcus aureus Gram-Positive Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) 0.81 µM/ml nih.gov
Bacillus subtilis Gram-Positive Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) 0.81 µM/ml nih.gov
Escherichia coli Gram-Negative Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) 0.81 µM/ml nih.gov
Salmonella typhi Gram-Negative Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) 0.81 µM/ml nih.gov
Acinetobacter baumannii (Col-R) Gram-Negative Thiophene derivative 4 16 mg/L (MIC50) frontiersin.org
Escherichia coli (Col-R) Gram-Negative Thiophene derivative 4 8 mg/L (MIC50) frontiersin.org

Antifungal Spectrum and Efficacy

While data specifically on this compound is unavailable, various thiophene-3-carboxamide derivatives have been investigated for their antifungal properties. Studies show that certain N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives exhibit antifungal activity. nih.gov Similarly, other research efforts have focused on designing and synthesizing novel carboxamide derivatives, including those with thiophene components, as potential fungicides that target enzymes like succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov For instance, certain novel thiophene/furan-1,3,4-oxadiazole carboxamides have demonstrated potent activity against various phytopathogenic fungi. nih.gov

Anti-Cancer Activity (In Vitro)

The anti-cancer potential of the broader class of 2-acylaminothiophene-3-carboxamides and related thiophene carboxamides has been a subject of scientific inquiry.

Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, HeLa, MCF-7)

Thiophene carboxamide derivatives have shown cytotoxic effects against several human cancer cell lines. For example, various phenyl-thiophene-carboxamide compounds were evaluated for their antiproliferative effects on cell lines including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Some of these compounds demonstrated significant antiproliferation properties. nih.gov Another study synthesized a series of four compounds with a thiophene carboxamide scaffold and tested their cytotoxic effects against MCF-7, HT-29 (colon cancer), and A375 (melanoma) cancer cell lines, with two of the compounds showing a significant cytotoxic effect. nih.gov The class of 2-acylaminothiophene-3-carboxamides has been identified for its potent inhibitory activity against the FLT3 tyrosine kinase, which is implicated in certain leukemias, and these compounds have been shown to block the proliferation of cancer cells. researchgate.net

Elucidation of Molecular Mechanisms of Cytotoxicity (e.g., Cell Cycle Progression, Apoptosis Induction)

Investigations into the mechanisms of action for cytotoxic thiophene carboxamides suggest the induction of apoptosis. In one study, the most effective thiophene carboxamide compound was found to activate caspase 3/7 and cause mitochondrial depolarization in A375 cancer cells, both of which are key events in the apoptotic pathway. nih.gov While not specifically for this compound, related 2-aminothiophene derivatives have been shown to induce apoptosis and cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle, indicating an interference with cell cycle progression. researchgate.net

Other Reported In Vitro Biological Activities

Beyond antifungal and anti-cancer research, the 2-(acylamino)thiophene-3-carboxamide scaffold has been explored for other pharmacological activities. Derivatives have been synthesized and evaluated as positive allosteric modulators of the GABA-B receptor, which is a target for neurological disorders. researchgate.netfao.org Additionally, other research has assessed thiophene carboxamide derivatives for potential anti-inflammatory and anti-diabetic activities through in vitro assays. bohrium.com

Computational Chemistry and Molecular Modeling of Thiophene 3 Carboxamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone in the study of thiophene-3-carboxamide (B1338676) derivatives, enabling the prediction of their binding modes and affinities within the active sites of various biological targets. This computational technique has been instrumental in elucidating the interactions that drive the therapeutic potential of these compounds.

One area of significant research has been the investigation of 2-acylaminothiophene-3-carboxamides as inhibitors of the FLT3 tyrosine kinase. nih.gov Molecular modeling studies have been used to propose a binding model of these compounds within the ATP binding site of the enzyme, guiding the understanding of structure-activity relationships. nih.gov

In the context of anticancer research, molecular docking has been employed to study thiophene (B33073) carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), targeting the tubulin-colchicine-binding pocket. nih.gov These simulations have revealed that derivatives can form key hydrogen bonds and hydrophobic interactions within the binding site. nih.gov For instance, certain thiophene carboxamide derivatives have shown the ability to form hydrogen bonds with residues such as V-181 and C-239 in tubulin, similar to CA-4. nih.gov The thiophene ring's aromaticity can also contribute to π-cationic interactions, further stabilizing the ligand-protein complex. nih.gov

Furthermore, docking studies have been crucial in the development of thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov These studies have suggested that compounds can be deeply inserted into the ATP binding site, forming hydrogen-bonding interactions with residues like Gln 37. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

The versatility of molecular docking is also evident in the exploration of thiophene derivatives for other therapeutic applications. For example, docking has been used to assess the binding of thiophene carboxamide analogs to the folate receptor α (FRα), a target in cancer therapy, with some compounds showing strong binding affinities. bepls.com In another study, thiophene derivatives were docked into the active site of the DprE1 enzyme, a target for antituberculosis agents, revealing binding modes that could inform the development of new treatments. researchgate.net

Below is an interactive data table summarizing the findings from molecular docking studies on various thiophene-3-carboxamide derivatives.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Interactions
2-Acylaminothiophene-3-carboxamidesFLT3 Tyrosine KinaseNot SpecifiedBinding within the ATP binding site
Thiophene Carboxamides (CA-4 Biomimetics)TubulinV-181, C-239, K-350Hydrogen bonds, hydrophobic interactions, π-cationic interactions
Thiophene-3-carboxamidesc-Jun N-terminal kinase (JNK)Gln 37Hydrogen bonds
Thiophene CarbohydrazidesFolate Receptor α (FRα)ASP81, Arg106, Trp64Not specified
Benzo[b]thiophene derivativesDprE1Not SpecifiedComparable binding to native ligand

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of thiophene-3-carboxamide derivatives within their target binding sites. These simulations provide critical information on the conformational changes and stability of the ligand-protein complexes over time.

In the study of thiophene carboxamide derivatives as anticancer agents targeting tubulin, MD simulations have been used to assess the stability of the ligand-protein complexes. nih.govmdpi.com By analyzing trajectories, researchers can evaluate parameters such as the root mean square deviation (RMSD) to understand the compactness and stability of the entire complex. mdpi.com Simulations conducted over a 100 ns timescale at 300 K have demonstrated the high stability and compactness of certain thiophene carboxamide-tubulin complexes. nih.gov

MD simulations have also been applied in the investigation of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov These simulations help in exploring the possible binding modes and have identified key residues, such as Asn535, that play a crucial role in stabilizing the inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for their biological effects.

A 2D-QSAR study has been conducted on substituted thiophene carboxamide derivatives to design novel anti-tubercular agents. jetir.org In this study, a dataset of compounds was divided into training and test sets, and various physicochemical descriptors were calculated to develop a QSAR model. jetir.org The model's statistical significance indicated its potential to predict the anti-tubercular activity of new derivatives. jetir.org

Another QSAR study focused on thiophene analogs as anti-inflammatory agents. researchgate.net This research highlighted the significant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the anti-inflammatory activity. researchgate.net Such findings are crucial for the chemical lead optimization process.

In a more advanced 3D-QSAR study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to investigate thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.gov The resulting models showed good predictive capabilities and provided contour maps that guided the design of new, more potent inhibitors. nih.gov

The following table presents data from a QSAR study on thiophene carboxamide derivatives.

QSAR Model TypeTherapeutic TargetKey DescriptorsPredictive Capability
2D-QSARAnti-tubercularT_C_N_6 (distance between N and 6-bond C)Statistically significant model for activity prediction
Hansch type QSARAnti-inflammatoryELUMO, Dipole MomentInsight into the role of electronic properties
3D-QSAR (CoMFA/CoMSIA)LSD1 InhibitionSteric and electrostatic fieldsGood verification and prediction capabilities (q² > 0.7, r² > 0.9)

In Silico Prediction of Molecular Interactions and Target Identification

In silico methods are not only used to study the interactions of known ligands with their targets but also to predict potential new targets for a given compound. nih.gov This process, often referred to as target identification or target fishing, is a critical step in the early stages of drug discovery. nih.gov

For thiophene-2-carboxamide derivatives, in silico toxicity prediction studies have been conducted to assess their potential as anticancer agents. researchgate.net These studies, combined with their drug scores, have suggested that these molecules are promising candidates for further development. researchgate.net

Furthermore, in silico approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiophene carboxamide derivatives. nih.gov These predictions help in assessing the "druggability" of the compounds and estimating whether they are likely to have favorable pharmacokinetic profiles. nih.gov

The identification of binding sites on target proteins is another crucial aspect of in silico prediction. nih.gov By analyzing the physicochemical and shape characteristics of protein regions, computational tools can identify potential binding pockets, which is a key step for structure-based drug design using molecular docking. nih.gov

Academic Research Perspectives and Future Directions

Thiophene-3-carboxamide (B1338676) as a Versatile Building Block in Heterocyclic Synthesis

The thiophene-3-carboxamide core is a highly valuable scaffold in the synthesis of more complex heterocyclic systems. Its inherent reactivity and the presence of multiple functional groups allow for a diverse range of chemical transformations. Thiophene (B33073) derivatives, in general, are recognized as important components of both natural and synthetic molecules with a wide array of biological activities. researchgate.net The carboxamide group at the 3-position can participate in various coupling and cyclization reactions, making it an essential building block for constructing novel molecular architectures. chemimpex.com

The synthesis of thiophene-3-carboxamide derivatives often involves the reaction of a corresponding thiophene carboxylic acid with an appropriate amine in the presence of a coupling agent. ontosight.ai This straightforward amidation allows for the introduction of a wide variety of substituents, thereby enabling the generation of large and diverse chemical libraries for screening purposes. Furthermore, the thiophene ring itself can be functionalized at different positions, enhancing its utility as a versatile synthetic intermediate. mdpi.com

Rational Design and Synthesis of Advanced Derivatives

The principles of rational drug design are pivotal in harnessing the full potential of the thiophene-3-carboxamide scaffold. By understanding the structure-activity relationships (SAR) of related compounds, researchers can strategically design advanced derivatives of 2-Pentanamidothiophene-3-carboxamide with enhanced potency, selectivity, and pharmacokinetic properties. For instance, modifications to the pentanamido group at the 2-position or the carboxamide at the 3-position could significantly influence the molecule's interaction with biological targets.

Computational modeling and molecular docking studies can be employed to predict the binding affinities of designed derivatives with specific enzymes or receptors. This in silico approach helps to prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby streamlining the drug discovery process. The synthesis of these advanced derivatives would likely follow established methodologies for thiophene carboxamides, potentially involving multi-step reaction sequences to introduce desired functional groups and stereocenters. researchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Thiophene carboxamide derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This broad bioactivity suggests that this compound and its analogs could interact with a variety of biological targets, opening up avenues for novel therapeutic applications. For example, certain thiophene derivatives have shown promise as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are often dysregulated in cancer. nih.gov

The exploration of novel biological targets for this class of compounds is an active area of research. High-throughput screening campaigns against diverse panels of enzymes and receptors can identify unexpected activities and lead to the discovery of first-in-class therapeutic agents. The structural features of this compound, including the thiophene core and the two amide functionalities, provide multiple points of interaction for binding to protein targets.

Potential Therapeutic Area Potential Molecular Target Rationale based on Thiophene Derivatives
OncologyKinase inhibitors (e.g., VEGFR-2, EGFR)Thiophene carboxamides have shown potent inhibition of various kinases involved in cancer progression. nih.govnih.govresearchgate.net
Infectious DiseasesBacterial or Fungal EnzymesThiophene derivatives have demonstrated antimicrobial properties. mdpi.com
Inflammatory DiseasesCyclooxygenase (COX) or other inflammatory mediatorsSome thiophene-containing compounds exhibit anti-inflammatory effects. mdpi.com

Development of Robust and Scalable Synthetic Methodologies

For any promising therapeutic candidate, the development of a robust and scalable synthetic route is crucial for its eventual translation to clinical use. While laboratory-scale syntheses of thiophene-3-carboxamides are well-documented, scaling up these processes can present significant challenges. ontosight.ai Future research will need to focus on developing efficient, cost-effective, and environmentally friendly methods for the large-scale production of this compound and its derivatives.

This may involve the optimization of reaction conditions, the use of more readily available starting materials, and the development of continuous flow processes. A key aspect will be to ensure high purity and yield while minimizing the use of hazardous reagents and solvents. An example of a scalable synthesis for a thiophene derivative involved a novel thiophene-3-carboxylate synthesis that utilized recycled organic solvents and isolated only two intermediates. researchgate.net

Integration of Multi-Omics Data in Preclinical Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized preclinical drug discovery. nih.gov Integrating these multi-omics datasets can provide a comprehensive understanding of the mechanism of action of a drug candidate and help in identifying predictive biomarkers of response. nih.gov For a novel compound like this compound, an integrated multi-omics approach could be invaluable in its preclinical evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.